3-(6-Methoxy-2-pyridyl)-2-methyl-1-propene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-6-(2-methylprop-2-enyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-8(2)7-9-5-4-6-10(11-9)12-3/h4-6H,1,7H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFMSLHYVXOTZRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=NC(=CC=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Pathways and Methodologies for 3 6 Methoxy 2 Pyridyl 2 Methyl 1 Propene
Retrosynthetic Analysis of the 3-(6-Methoxy-2-pyridyl)-2-methyl-1-propene Scaffold
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the primary disconnections involve the alkene bond and the bond between the pyridine (B92270) ring and the propyl chain.
A logical retrosynthetic approach would be to disconnect the double bond via an olefination reaction, such as the Wittig or Horner-Wadsworth-Emmons reaction. This would lead to a phosphonium (B103445) ylide or a phosphonate (B1237965) carbanion and 6-methoxy-2-picolyl aldehyde (or a derivative) as the key synthons.
Alternatively, a disconnection at the C2-position of the pyridine ring suggests a cross-coupling strategy. This would involve a suitably functionalized pyridine, such as a 2-halopyridine, and an appropriate organometallic partner containing the 2-methyl-1-propene moiety.
Direct Synthesis Routes
Direct synthesis routes aim to construct the target molecule in a few steps from readily available starting materials. These methods often involve well-established named reactions for forming the crucial carbon-carbon bonds.
Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons, Knoevenagel Analogs for alkene formation)
Olefination reactions are powerful tools for the formation of carbon-carbon double bonds. wikipedia.org
Wittig Reaction : The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide. wikipedia.orgorganic-chemistry.org In this case, 6-methoxypyridine-2-carbaldehyde (B1313544) could be reacted with the ylide generated from isopropyltriphenylphosphonium (B8661593) bromide. The ylide is typically prepared by treating the phosphonium salt with a strong base like n-butyllithium. masterorganicchemistry.com
Horner-Wadsworth-Emmons (HWE) Reaction : The HWE reaction is a modification of the Wittig reaction that uses a phosphonate carbanion, which is generally more nucleophilic than the corresponding phosphonium ylide. wikipedia.org This reaction often provides better control over the stereochemistry of the resulting alkene, favoring the (E)-isomer. wikipedia.orgorganic-chemistry.org The synthesis would involve reacting 6-methoxypyridine-2-carbaldehyde with the carbanion generated from a suitable phosphonate, such as diethyl 2-propylphosphonate, in the presence of a base like sodium hydride. orgsyn.orgclockss.org The HWE reaction is known for its versatility and the ease of removal of the phosphate (B84403) byproduct. orgsyn.org
| Reaction | Reactants | Key Reagents | General Conditions |
| Wittig Reaction | 6-Methoxypyridine-2-carbaldehyde, Isopropyltriphenylphosphonium bromide | Strong base (e.g., n-butyllithium) | Anhydrous solvent (e.g., THF) |
| Horner-Wadsworth-Emmons | 6-Methoxypyridine-2-carbaldehyde, Diethyl 2-propylphosphonate | Base (e.g., NaH) | Anhydrous solvent (e.g., THF) |
| Interactive Data Table: Comparison of Olefination Reactions |
Cross-Coupling Strategies (e.g., Suzuki, Heck, Sonogashira for C-C bond formation)
Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for the formation of carbon-carbon bonds.
Suzuki Coupling : The Suzuki reaction couples an organoboron compound with an organohalide. researchgate.netcdnsciencepub.comnih.gov For the synthesis of the target molecule, a possible route involves the coupling of a 2-halopyridine, such as 2-bromo-6-methoxypyridine (B1266871), with a boronic acid or ester derivative of 2-methyl-1-propene. researchgate.netcdnsciencepub.combohrium.com Various palladium catalysts and bases can be employed, and the reaction conditions are generally mild. researchgate.netnih.gov
Heck Reaction : The Heck reaction involves the coupling of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.orglibretexts.org This could be achieved by reacting 2-bromo-6-methoxypyridine with isobutylene (B52900) in the presence of a palladium catalyst and a base. wikipedia.orgyoutube.com
Sonogashira Coupling : The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.orgorganic-chemistry.org A potential two-step approach would involve the Sonogashira coupling of 2-bromo-6-methoxypyridine with a protected alkyne like trimethylsilylacetylene, followed by deprotection and subsequent partial reduction of the resulting alkyne to the desired alkene. wikipedia.orgresearchgate.netnih.gov
| Reaction | Pyridine Substrate | Coupling Partner | Catalyst/Reagents |
| Suzuki Coupling | 2-Bromo-6-methoxypyridine | 2-Methyl-1-propenylboronic acid | Pd catalyst (e.g., Pd(PPh3)4), Base |
| Heck Reaction | 2-Bromo-6-methoxypyridine | Isobutylene | Pd catalyst (e.g., Pd(OAc)2), Base |
| Sonogashira Coupling | 2-Bromo-6-methoxypyridine | Trimethylsilylacetylene | Pd/Cu catalyst, Base |
| Interactive Data Table: Overview of Cross-Coupling Strategies |
Addition Reactions to Pyridyl-Substituted Alkynes or Allenes
Another approach involves the initial formation of a pyridyl-substituted alkyne, which can then undergo addition reactions. For instance, 2-ethynyl-6-methoxypyridine, synthesized via Sonogashira coupling, could be subjected to a hydrocupration reaction followed by alkylation with an appropriate electrophile to introduce the methyl groups. Alternatively, nucleophilic addition to the alkyne could be employed. quimicaorganica.orglibretexts.org
Synthesis via Precursors and Intermediates
This strategy focuses on preparing key building blocks that already contain the 6-methoxy-2-pyridyl moiety.
Strategies involving 6-Methoxy-2-pyridyl-containing Building Blocks
The synthesis can commence from readily available or preparable 6-methoxy-2-substituted pyridines.
From 6-methoxy-2-picoline : 6-Methoxy-2-picoline can be deprotonated at the methyl group using a strong base like lithium diisopropylamide (LDA) to form a nucleophilic species. nih.gov This anion can then react with a suitable electrophile, such as acetone, followed by dehydration to yield the target alkene.
From 6-methoxypyridine-2-carbonitrile : The nitrile group can be converted to a ketone via reaction with a Grignard reagent (e.g., isopropylmagnesium bromide) followed by hydrolysis. The resulting ketone, 1-(6-methoxy-2-pyridyl)-2-methyl-1-propanone, can then be subjected to a Wittig-type olefination with a methylene (B1212753) ylide to form the desired product.
From Methyl 6-methoxypicolinate : The ester can be reduced to the corresponding alcohol, (6-methoxy-pyridin-2-yl)-methanol, which can then be oxidized to the aldehyde, 6-methoxypyridine-2-carbaldehyde. chemdad.comsigmaaldrich.com This aldehyde is a key intermediate for olefination reactions as described in section 2.2.1.
| Starting Material | Key Transformation | Intermediate |
| 6-Methoxy-2-picoline | Deprotonation and reaction with acetone | Tertiary alcohol |
| 6-Methoxypyridine-2-carbonitrile | Grignard reaction | Ketone |
| Methyl 6-methoxypicolinate | Reduction, then oxidation | Aldehyde |
| Interactive Data Table: Synthesis from 6-Methoxy-2-pyridyl Building Blocks |
Manipulation of Propene Side Chain Precursors (e.g., alcohol dehydration, halide elimination)
The 2-methyl-1-propene side chain is a key feature of the target molecule. Its installation is typically achieved by creating a suitable three-carbon precursor attached to the pyridine ring at the 2-position, followed by an elimination reaction to generate the double bond.
Alcohol Dehydration: A common and effective method for synthesizing alkenes is the dehydration of alcohols. libretexts.orglibretexts.org In a plausible pathway to the target compound, a tertiary alcohol precursor, 2-methyl-3-(6-methoxy-2-pyridyl)propan-2-ol , would undergo an elimination reaction. This reaction is often facilitated by reagents such as phosphorus oxychloride (POCl₃) in the presence of pyridine. pearson.comyoutube.com The pyridine acts as both a solvent and a base to neutralize the acidic byproducts. pearson.com This method is particularly suitable for secondary and tertiary alcohols and can proceed under relatively mild conditions, often favoring the E2 mechanism, which helps avoid carbocation rearrangements that can occur in strongly acidic, E1-type dehydrations. libretexts.orgyoutube.com
Halide Elimination: An alternative route to the propene side chain is through the dehydrohalogenation of an alkyl halide precursor, such as 2-chloro-6-(2-chloro-2-methylpropyl)pyridine . pressbooks.pub This reaction, a type of β-elimination, involves treating the alkyl halide with a base to remove a hydrogen atom from the adjacent carbon and the halide leaving group. pressbooks.publibretexts.org The choice of base and solvent is critical; strong, non-nucleophilic bases are often preferred to minimize competing substitution reactions. msu.edu The reaction can proceed through either an E1 or E2 mechanism, depending on the substrate, base strength, and solvent polarity. libretexts.org For a tertiary halide, the E2 mechanism is often favored with a strong base. msu.edu
| Method | Precursor | Reagents & Conditions | Mechanism | Advantages |
| Alcohol Dehydration | 2-methyl-3-(6-methoxy-2-pyridyl)propan-2-ol | POCl₃, Pyridine, Heat | E2-like | Mild conditions, avoids acidic rearrangement |
| Halide Elimination | 2-chloro-6-(2-chloro-2-methylpropyl)pyridine | Strong base (e.g., NaOEt) in Ethanol (B145695), Heat | E2 | Good for tertiary halides, well-established |
Introduction of the Methoxy (B1213986) Group (e.g., O-alkylation of hydroxylated pyridine derivatives)
The methoxy group on the pyridine ring is an essential feature. Its introduction can be timed at various stages of the synthesis, either before or after the formation of the propene side chain.
O-Alkylation of a Pyridone: A primary method for forming the 6-methoxy substituent is through the O-alkylation of the corresponding pyridone tautomer, 6-(2-methylprop-1-en-1-yl)-2(1H)-pyridone . The direct alkylation of hydroxypyridines can sometimes lead to a mixture of N- and O-alkylated products. thieme-connect.com However, by carefully selecting the alkylating agent (e.g., methyl iodide or dimethyl sulfate) and reaction conditions, such as the choice of base and solvent, the reaction can be directed toward the desired O-alkylated product. nih.gov Using a base like potassium carbonate in a polar aprotic solvent is a common practice. nih.gov
Nucleophilic Substitution on a Halopyridine: An alternative and often high-yielding approach is the nucleophilic aromatic substitution of a halogenated pyridine precursor. For instance, a compound like 2-chloro-6-(2-methylprop-1-en-1-yl)pyridine can be treated with sodium methoxide (B1231860) (NaOCH₃) in a suitable solvent like methanol (B129727) or THF. pipzine-chem.comgoogle.com The strong nucleophilicity of the methoxide ion allows it to displace the chloride at the 6-position of the pyridine ring. This method is particularly effective as the pyridine ring is activated towards nucleophilic attack, especially at the 2- and 6-positions.
| Precursor Compound | Reagent | Base/Solvent | Typical Conditions | Reference Principle |
| 6-(2-methylprop-1-en-1-yl)-2(1H)-pyridone | Methyl Iodide (CH₃I) | K₂CO₃ / Acetone | Reflux | O-Alkylation nih.govnih.gov |
| 2-chloro-6-(2-methylprop-1-en-1-yl)pyridine | Sodium Methoxide (NaOCH₃) | Methanol (MeOH) | 80 °C | Nucleophilic Substitution chemrxiv.org |
| 6-hydroxypyridine derivative | Diazomethane | Ether | Room Temp | O-methylation |
Stereoselective and Regioselective Synthetic Approaches
Enantioselective and Diastereoselective Synthesis of Chiral Analogues (if applicable)
The target molecule, this compound, is achiral and does not possess any stereocenters. Therefore, enantioselective or diastereoselective synthesis is not directly applicable to its preparation.
However, these principles would be highly relevant for the synthesis of chiral analogues. For example, if the propene side chain were substituted differently, creating a stereocenter, an asymmetric synthesis would be required to produce a single enantiomer. This could be achieved through methods such as using a chiral catalyst for a key bond-forming reaction or employing a chiral starting material derived from a natural source. researchgate.net
Control of Double Bond Geometry (E/Z Isomerism)
The concept of E/Z isomerism applies to alkenes with two different substituent groups on each carbon of the double bond. In the case of this compound, the terminal carbon of the double bond (C1) is bonded to two identical hydrogen atoms. As a result, E/Z isomerism is not possible for this molecule, and no specific control of double bond geometry is required during its synthesis.
Green Chemistry Principles in the Synthesis of this compound
Applying green chemistry principles to the synthesis of pyridine derivatives is an area of growing importance, aiming to reduce environmental impact and improve efficiency. rasayanjournal.co.in These principles can be integrated into the synthetic pathways for this compound.
Microwave-Assisted Synthesis : Many reactions, including O-alkylation and elimination reactions, can be significantly accelerated using microwave irradiation. nih.govscirp.org This technique often leads to shorter reaction times, reduced energy consumption, and higher yields compared to conventional heating. nih.gov
Use of Greener Solvents : Traditional syntheses often employ volatile and hazardous organic solvents. Green chemistry encourages the use of safer alternatives such as water, ethanol, or ionic liquids. rasayanjournal.co.inbiosynce.com For instance, O-alkylation reactions have been successfully performed in aqueous micellar media, providing an environmentally benign alternative. scirp.org
Catalysis : Employing catalytic rather than stoichiometric reagents improves atom economy and reduces waste. For example, developing catalytic versions of the reactions described, where possible, would align with green principles. Pyridine derivatives themselves can act as catalysts in other reactions. biosynce.com
Multicomponent Reactions (MCRs) : For the synthesis of the core pyridine ring, MCRs offer a powerful green strategy. nih.govresearchgate.net These reactions combine three or more starting materials in a single step to form a complex product, which increases efficiency, reduces the number of synthetic steps, and minimizes waste generation. rasayanjournal.co.in
| Green Chemistry Principle | Application in Synthesis | Potential Benefits |
| Alternative Energy Sources | Microwave-assisted O-alkylation or elimination steps | Faster reaction rates, lower energy use, higher yields nih.gov |
| Safer Solvents | Using aqueous or ethanolic systems for reactions | Reduced toxicity and environmental impact scirp.orgbiosynce.com |
| Atom Economy | Use of catalytic reagents, multicomponent reactions | Minimized waste, increased efficiency rasayanjournal.co.inresearchgate.net |
| Process Simplification | One-pot synthesis strategies | Fewer workup and purification steps, reduced solvent use acs.org |
Spectroscopic Analysis of this compound Remains Undocumented in Publicly Available Scientific Literature
A comprehensive review of publicly accessible scientific databases and research literature has revealed a notable absence of specific experimental or computational spectroscopic data for the chemical compound This compound . Despite extensive searches for its nuclear magnetic resonance (NMR) and vibrational (infrared and Raman) spectra, no dedicated studies detailing the advanced spectroscopic characterization and structural elucidation of this particular molecule could be located.
The inquiry sought to detail the compound's spectroscopic profile, focusing on high-resolution 1D and 2D NMR techniques, advanced chemical shift analysis, potential variable temperature NMR studies for conformational dynamics, and isotopic labeling for spectral interpretation. Additionally, the investigation aimed to cover vibrational spectroscopy, including band assignments for its characteristic functional groups.
While general spectroscopic characteristics of related structural motifs, such as 2-methoxypyridine (B126380) and other substituted pyridine derivatives, are well-documented, this information does not allow for an accurate and specific analysis of the target compound, This compound . The unique combination of the 6-methoxypyridin-2-yl group with the 2-methyl-1-propene substituent results in a distinct chemical environment for each atom and bond, which would produce a unique spectroscopic fingerprint. Without direct experimental data or peer-reviewed computational predictions for this exact molecule, any attempt to construct the requested detailed analysis would be speculative and would not meet the required standards of scientific accuracy.
Therefore, the sections and subsections outlined for the advanced spectroscopic characterization and structural elucidation of This compound cannot be populated with the scientifically rigorous and specific data required. The synthesis and subsequent detailed spectroscopic analysis of this compound appear to be an area that has not yet been explored or at least has not been published in the available scientific literature.
Advanced Spectroscopic Characterization and Structural Elucidation
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For 3-(6-Methoxy-2-pyridyl)-2-methyl-1-propene, the spectrum is expected to be dominated by transitions involving the π-system of the pyridine (B92270) ring and the propenyl group.
The UV-Vis spectrum of this compound is anticipated to exhibit characteristic absorption bands corresponding to π → π* and n → π* electronic transitions. researchgate.net
π → π* Transitions: These are typically high-intensity absorptions and arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In this molecule, the conjugated system of the pyridine ring and the C=C double bond of the propene group will give rise to these transitions. The methoxy (B1213986) group, acting as an auxochrome, can cause a bathochromic (red) shift of these bands compared to unsubstituted pyridine. sielc.com Expected absorption maxima for π → π* transitions in similar pyridine derivatives are generally observed in the 200-280 nm range. acs.org
n → π* Transitions: These transitions involve the excitation of a non-bonding electron (from the lone pair on the nitrogen atom of the pyridine ring or the oxygen of the methoxy group) to a π* antibonding orbital. These transitions are typically of lower intensity than π → π* transitions and appear at longer wavelengths. researchgate.net For pyridine itself, the n → π* transition is observed around 270-300 nm. The presence of the methoxy group may shift this band.
Table 2: Predicted Electronic Transitions for this compound
| Transition Type | Chromophore | Expected Wavelength Range (nm) | Relative Intensity |
|---|---|---|---|
| π → π* | Pyridine ring, C=C | 200 - 280 | High |
Solvatochromism refers to the change in the position, and sometimes intensity, of UV-Vis absorption bands in response to a change in the polarity of the solvent. researchgate.net This phenomenon is expected for this compound due to the presence of the polar methoxy group and the nitrogen heteroatom, which can engage in hydrogen bonding.
The n → π* transition is particularly sensitive to solvent effects. In polar protic solvents (like ethanol (B145695) or water), the lone pair on the nitrogen atom can be stabilized by hydrogen bonding, which increases the energy required for the n → π* transition. This results in a hypsochromic (blue) shift. Conversely, π → π* transitions are often less affected or may show a bathochromic (red) shift in polar solvents due to the stabilization of the more polar excited state. mdpi.comnih.gov Studying the solvatochromic behavior can provide valuable information about the nature of the electronic transitions and the difference in dipole moment between the ground and excited states. bookpi.org
Mass Spectrometry (MS) for Molecular Structure Confirmation
Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion of this compound. The calculated exact mass of this compound (C₁₀H₁₃NO) is 163.0997 g/mol . An HRMS measurement would be able to confirm this mass to within a few parts per million (ppm), which, in turn, confirms the elemental formula.
Upon electron ionization, the molecule would lose an electron to form the molecular ion (M⁺˙) at m/z 163. Subsequent fragmentation would likely proceed through several pathways, providing structural information. Predicted fragmentation patterns include:
Loss of a methyl radical (•CH₃): From the methoxy group, leading to a fragment ion at m/z 148.
Loss of formaldehyde (B43269) (CH₂O): From the methoxy group, resulting in a fragment at m/z 133.
Cleavage of the allyl group: This could lead to the formation of a stable pyridyl-containing cation.
Rearrangement reactions: Such as a McLafferty rearrangement, if sterically feasible.
Table 3: Predicted HRMS Fragments for this compound
| m/z (Predicted) | Possible Formula | Origin of Fragment |
|---|---|---|
| 163.0997 | [C₁₀H₁₃NO]⁺˙ | Molecular Ion |
| 148.0762 | [C₉H₁₀NO]⁺ | M⁺˙ - •CH₃ |
| 133.0891 | [C₉H₁₁N]⁺˙ | M⁺˙ - CH₂O |
Fragmentation Pathway Analysis (e.g., ESI-MS/MS, GC-MS)
As of the latest literature search, no specific studies detailing the fragmentation pathway of this compound using techniques such as Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) have been published. Therefore, a data table of its characteristic fragment ions and their relative abundances cannot be provided.
In principle, the fragmentation of this molecule under mass spectrometric conditions would be expected to involve characteristic cleavages. Likely fragmentation points would include the benzylic C-C bond between the pyridine ring and the propene moiety, loss of the methoxy group's methyl radical, and various cleavages of the propenyl side chain. However, without experimental data, any proposed pathway remains purely hypothetical.
X-ray Crystallography for Solid-State Structure Determination
There are no published reports on the successful growth of single crystals of this compound, which is a prerequisite for X-ray crystallographic analysis. Consequently, no crystallographic data is available for this compound.
Crystal Packing and Intermolecular Interactions (e.g., C-H···O hydrogen bonds)
Due to the absence of a crystal structure determination, there is no information regarding the crystal packing or the nature of intermolecular interactions, such as potential C-H···O hydrogen bonds, in the solid state of this compound. Analysis of related structures, for instance, 3-(6-Methoxy-2-naphthyl)-1-(2-pyridyl)prop-2-en-1-one, reveals the presence of C—H⋯O hydrogen bonds that link molecules in the crystal lattice. nih.gov However, the significant structural differences between this and the target compound mean that these findings cannot be directly extrapolated.
Geometric Parameters and Conformational Preferences in the Solid State
Without X-ray crystallographic data, the precise geometric parameters (bond lengths, bond angles, and torsion angles) and the conformational preferences of this compound in the solid state remain undetermined.
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecular systems. By approximating the electron density, DFT methods can accurately predict molecular geometries, vibrational frequencies, and spectroscopic parameters, offering a deep understanding of a compound's behavior at the atomic level.
The initial step in most computational studies involves the optimization of the molecule's geometry to find its most stable three-dimensional structure. For complex molecules with multiple rotatable bonds, a conformational analysis is crucial to identify the global energy minimum on the potential energy surface.
In studies of related pyridyl compounds, such as 6-arylated-pyridin-3-yl methanol (B129727) derivatives, geometry optimization is typically performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a basis set like 6-311++G(d,p). researchgate.net This level of theory has been shown to provide structural parameters that are in good agreement with experimental data obtained from techniques like single-crystal X-ray diffraction. researchgate.net For instance, in 6-(4-tertbutylphenyl)-nicotinaldehyde (TBPNA) and 6-(4-hydroxyphenyl)-nicotinaldehyde (HPNA), the optimized geometries revealed a monoclinic crystal structure with a P21/c space group. researchgate.net
In more complex systems like 8(meso)-pyridyl-BODIPYs, computational studies have investigated different conformations arising from the orientation of substituents. For example, with methoxycarbonyl groups, different orientations relative to the meso-pyridyl ring were considered. mdpi.com The energy differences between these conformations were found to be very small (0.1 to 0.7 kcal/mol), suggesting that multiple conformations are likely to coexist in solution. mdpi.com The dihedral angle between the pyridyl ring and the core of the BODIPY molecule is another important parameter, often found to be nearly perpendicular. mdpi.com
Table 1: Representative Calculated Structural Parameters for a Substituted Pyridyl System
| Parameter | Calculated Value | Method |
| Dihedral Angle (Pyridyl-BODIPY) | 84.7° | B3LYP/6-31+G(d,p) |
| C=O Bond Orientation Energy Difference | 0.1 - 0.7 kcal/mol | B3LYP/6-31+G(d,p) |
Note: Data is for a 2,6-methoxycarbonyl-8-(2-pyridyl)-BODIPY derivative as a representative example of a computationally studied pyridyl compound. mdpi.com
Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. These theoretical spectra can be correlated with experimental data to aid in the assignment of vibrational modes to specific functional groups.
For arylated pyridine (B92270) derivatives, DFT calculations at the B3LYP/6-311+G(2d,p) level of theory have been used to compute the vibrational spectra. researchgate.net The calculated frequencies are often scaled by a factor to account for anharmonicity and the approximations inherent in the theoretical method, leading to a better match with experimental Fourier-transform infrared (FTIR) spectra. researchgate.net This comparison allows for a detailed understanding of the vibrational modes of the molecule, including stretching, bending, and torsional motions of the pyridyl ring and its substituents.
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a valuable application of computational chemistry, aiding in the structural elucidation of new compounds. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts within the DFT framework.
In studies of pyridyl derivatives, theoretical ¹H and ¹³C NMR chemical shifts are calculated using the GIAO method with a suitable functional and basis set, often in a simulated solvent environment to mimic experimental conditions. researchgate.net For instance, the chemical shifts of 6-arylated-pyridin-3-yl methanol derivatives have been calculated and compared with experimental data, showing good agreement. researchgate.net This allows for the unambiguous assignment of signals in the experimental NMR spectra to specific protons and carbon atoms in the molecule.
Table 2: Illustrative Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for a Substituted Pyridyl Moiety
| Atom | Experimental Shift (ppm) | Calculated Shift (ppm) | Method |
| Pyridyl C2 | 153.2 | (Not specified) | Experimental in acetone-d₆ |
| Pyridyl C3 | 125.9 | (Not specified) | Experimental in acetone-d₆ |
| Pyridyl C4 | 138.7 | (Not specified) | Experimental in acetone-d₆ |
| Pyridyl C5 | 126.4 | (Not specified) | Experimental in acetone-d₆ |
| Pyridyl C6 | 149.9 | (Not specified) | Experimental in acetone-d₆ |
Note: The table shows experimental ¹³C NMR data for a nitrated 8-(3-pyridyl)-BODIPY derivative. While calculations were performed, specific calculated shifts for each carbon were not detailed in the primary source. mdpi.com
Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for predicting the electronic absorption spectra (UV-Vis) of molecules. It calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption bands observed experimentally.
For substituted 8(meso)-pyridyl-BODIPYs, TD-DFT calculations have been performed to model their absorption and emission spectra. mdpi.com These calculations can reproduce experimental trends and help to understand the nature of the electronic transitions. For example, the main absorption and emission bands in these compounds are typically dominated by the S₀ → S₁ transition, which corresponds to the HOMO → LUMO transition. mdpi.com The solvent environment is often included in these calculations using models like the Polarized Continuum Model (PCM) to provide more accurate predictions. mdpi.com
Table 3: Calculated Spectroscopic Properties for a Representative Pyridyl-BODIPY System
| Property | Calculated Value | Method |
| Absorption Wavelength (λ_abs) | (Not specified) | CAM-B3LYP/6-31+G(d,p) |
| Emission Wavelength (λ_em) | (Not specified) | CAM-B3LYP/6-31+G(d,p) |
| Oscillator Strength (f) | (Not specified) | CAM-B3LYP/6-31+G(d,p) |
Note: Specific numerical values for a single representative compound were not consolidated in a simple table in the source material, but the study confirms the use of these methods for such predictions. mdpi.com
Electronic Structure Analysis
The electronic structure of a molecule, particularly the nature of its frontier molecular orbitals, governs its reactivity and electronic properties.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.
In the computational analysis of 8(meso)-pyridyl-BODIPYs, the HOMO-LUMO gaps were calculated to be very similar within a series of related compounds, which correlated with the similarity in their experimentally observed absorption and emission wavelengths. mdpi.com The introduction of electron-withdrawing groups, such as nitro substituents, was shown to dramatically increase the calculated dipole moment of the molecule, indicating a significant change in its electronic distribution. mdpi.com For arylated pyridine derivatives, the HOMO-LUMO energy gap is analyzed to understand the charge transfer interactions within the molecule. researchgate.net
Table 4: Representative HOMO-LUMO Data for a Substituted Pyridyl System
| Parameter | Calculated Value (eV) | Method |
| E_HOMO | (Not specified) | CAM-B3LYP/6-31+G(d,p) |
| E_LUMO | (Not specified) | CAM-B3LYP/6-31+G(d,p) |
| HOMO-LUMO Gap | (Not specified) | CAM-B3LYP/6-31+G(d,p) |
Note: The source material discusses the trends and similarity of HOMO-LUMO gaps within series of compounds rather than providing a specific value for a single representative. mdpi.com
Molecular Electrostatic Potential (MEP) Maps for Reactivity Insights
The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for predicting the reactive sites of a molecule. It maps the electrostatic potential onto the electron density surface, providing a visual guide to the charge distribution. In an MEP map, regions of negative potential (typically colored red to yellow) are associated with lone pairs and π-systems, indicating sites susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are characteristic of electron-poor areas, primarily around hydrogen atoms bonded to electronegative atoms, which are favorable for nucleophilic attack. nih.govrsc.org
For 3-(6-methoxy-2-pyridyl)-2-methyl-1-propene, the MEP map is expected to show distinct regions of varying potential that govern its reactivity:
Negative Potential (Nucleophilic Sites): The most intense negative potential is anticipated around the nitrogen atom of the pyridine ring due to its lone pair of electrons. This makes it a primary site for protonation and interaction with electrophiles. nih.gov The oxygen atom of the methoxy (B1213986) group and the π-electron cloud of the propene double bond would also exhibit negative potential, though likely less intense than that of the pyridine nitrogen. These features suggest their roles as secondary nucleophilic centers.
Positive Potential (Electrophilic Sites): Regions of positive potential are expected around the hydrogen atoms of the methyl groups and the pyridine ring. These sites are less likely to be involved in common reactions but are important for understanding intermolecular interactions like hydrogen bonding.
The interplay of these electronic features, particularly the strong negative potential on the nitrogen and the π-system, is crucial for predicting how the molecule will interact with other reagents. nih.govrsc.org
Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It localizes the molecular orbitals into bonding, lone pair, and antibonding orbitals, allowing for the quantification of electron delocalization through donor-acceptor interactions. researchgate.net
For this compound, NBO analysis would reveal key electronic characteristics:
Hybridization: The analysis would confirm the hybridization of the atoms. The carbon and nitrogen atoms of the pyridine ring, along with the two sp² carbons of the propene group, would exhibit hybridization close to sp². The methyl carbons and the methylene (B1212753) carbon connecting the ring to the double bond would be sp³ hybridized.
Electron Delocalization: Significant delocalization effects are expected. The primary interactions would involve the donation of electron density from the lone pair of the pyridine nitrogen (LP(N)) and the oxygen of the methoxy group (LP(O)) into the antibonding π* orbitals of the aromatic ring. Similarly, hyperconjugation would be observed from the C-H bonds of the alkyl substituents into the ring's antibonding orbitals. These interactions stabilize the molecule and influence its electronic properties.
A summary of anticipated major NBO donor-acceptor interactions is presented in the table below. The stabilization energy, E(2), quantifies the strength of these interactions.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) (Illustrative) |
| LP (1) N | π* (C-C)ring | ~40-50 |
| LP (2) O | σ* (Cring-Cmethylene) | ~5-10 |
| π (C=C)propene | σ* (Cmethylene-H) | ~2-5 |
| σ (C-H)methyl | π* (C=C)propene | ~1-3 |
Reaction Mechanism Studies
Computational chemistry provides powerful tools to explore the pathways of chemical reactions, identifying the energetic profiles and structures of intermediates and transition states.
A Potential Energy Surface (PES) scan is a computational method used to explore the energy of a molecule as a specific geometric parameter, such as a bond length, angle, or dihedral angle, is systematically varied. uni-muenchen.dereadthedocs.io This "relaxed" scan, where all other geometric parameters are optimized at each step, helps to map out the energy landscape of a conformational change or a reaction pathway and can provide a rough estimate of the transition state structure. q-chem.com
For this compound, a relevant PES scan would be the rotation around the single bond connecting the pyridine ring to the propene side chain. This scan would reveal the energy barriers between different conformations (rotamers) and identify the most stable arrangement. The energy profile would likely show minima corresponding to staggered conformations and maxima for eclipsed conformations, dictated by steric hindrance between the methyl group, the propene unit, and the pyridine ring.
| Dihedral Angle (N-C-C-C) | Relative Energy (kcal/mol) (Illustrative) |
| 0° (Eclipsed) | 5.0 |
| 60° (Gauche) | 0.5 |
| 120° (Eclipsed) | 4.5 |
| 180° (Anti) | 0.0 |
A transition state (TS) represents the highest energy point along a reaction coordinate, corresponding to a first-order saddle point on the potential energy surface. ucsb.edu Computationally, a TS is characterized by having exactly one imaginary vibrational frequency, the motion of which corresponds to the transformation from reactant to product. tau.ac.il
For a reaction involving this compound, such as an electrophilic addition to the propene double bond, computational methods can be used to locate the precise geometry and energy of the transition state. For example, in the addition of HBr, the TS would feature partially formed C-Br and C-H bonds and a partially broken H-Br bond. The energy of this TS, relative to the reactants, determines the activation energy of the reaction.
Computational studies are instrumental in explaining and predicting the selectivity of chemical reactions.
Regioselectivity: In an electrophilic addition to the propene unit, two possible carbocation intermediates could be formed (Markovnikov and anti-Markovnikov). By calculating the energies of the transition states leading to each intermediate, the preferred reaction pathway can be determined. The pathway with the lower activation energy will be the dominant one, thus explaining the regioselectivity. The MEP map also provides a clue, as the electrophile will preferentially attack the carbon atom with the higher electron density (more negative potential).
Stereoselectivity: For reactions that create new chiral centers, computational modeling can predict which stereoisomer is favored. This is achieved by comparing the energies of the diastereomeric transition states. Even small energy differences (1-2 kcal/mol) can lead to a high degree of stereoselectivity. For reactions involving the pyridine ring, such as a C-H activation or coupling, calculations can determine whether addition is favored at the C2 or C4 position by comparing the respective transition state energies. acs.orgnih.gov
Molecular Dynamics Simulations for Conformational Space Exploration
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, providing a detailed view of the molecule's flexibility and conformational landscape. acs.org
For this compound, an MD simulation would be highly informative for understanding its dynamic behavior:
Conformational Sampling: The simulation would explore the accessible rotational conformations of the methoxy group and the propene side chain relative to the pyridine ring. This provides a statistical understanding of which conformations are most populated at a given temperature.
Flexibility Analysis: By analyzing the root-mean-square fluctuation (RMSF) of each atom, the simulation can identify the most flexible regions of the molecule. It is expected that the terminal vinyl group (=CH₂) and the methyl group would show the highest fluctuations, while the pyridine ring would remain relatively rigid.
Solvent Effects: MD simulations explicitly including solvent molecules (e.g., water) can reveal how the solvent organizes around the molecule and how it influences conformational preferences through interactions like hydrogen bonding with the pyridine nitrogen. ucl.ac.uk
These simulations provide a bridge between the static picture from quantum mechanical calculations and the dynamic reality of molecules in solution. nih.govfigshare.com
Chemical Reactivity and Transformations of 3 6 Methoxy 2 Pyridyl 2 Methyl 1 Propene
Reactions Involving the Propene Double Bond
The 1,1-disubstituted alkene functionality is a key site for various addition and transformation reactions.
The carbon-carbon double bond can be readily reduced to a single bond through catalytic hydrogenation. This reaction typically involves treating the alkene with hydrogen gas (H₂) in the presence of a metal catalyst. The alkene is converted to the corresponding alkane, saturating the propene unit. While the pyridine (B92270) ring can also be hydrogenated, this generally requires more forcing conditions; selective hydrogenation of the alkene is highly feasible.
Table 1: Hydrogenation Conditions and Product
| Reaction Type | Catalyst | Pressure/Temperature | Expected Product |
| Catalytic Hydrogenation | 5% Pd/C, PtO₂, or Rh/Al₂O₃ | Low H₂ pressure, room temp. | 2-Methoxy-6-(2-methylpropyl)pyridine |
The reaction proceeds to yield 2-methoxy-6-(2-methylpropyl)pyridine, effectively saturating the side chain without affecting the aromatic pyridine core. Studies on similar N-heterocycles, such as 1-methylpyrrole, have demonstrated that platinum group metals are effective for such reductions. mdpi.com
As an unsymmetrical alkene, 3-(6-methoxy-2-pyridyl)-2-methyl-1-propene is expected to follow Markovnikov's rule in electrophilic addition reactions. chemguide.co.uklibretexts.org In this rule, the electrophile (typically H⁺) adds to the carbon atom of the double bond that bears the greater number of hydrogen atoms. This leads to the formation of the more stable carbocation intermediate—in this case, a tertiary carbocation at the C2 position. A subsequent attack by a nucleophile on this carbocation yields the final product.
Hydrohalogenation: Reaction with hydrogen halides (HX, where X = Cl, Br, I) will result in the hydrogen atom adding to the terminal CH₂ group and the halide adding to the C2 carbon.
Hydration: Acid-catalyzed hydration (using H₂O in the presence of an acid like H₂SO₄) follows the same principle, yielding a tertiary alcohol. libretexts.org
Table 2: Electrophilic Addition Reactions
| Reaction Type | Reagent | Intermediate | Expected Product |
| Hydrohalogenation | HBr or HCl | Tertiary carbocation | 2-(2-Bromo-2-methylpropyl)-6-methoxypyridine |
| Hydration | H₂O, H₂SO₄ (cat.) | Tertiary carbocation | 2-(6-Methoxypyridin-2-yl)-2-methylpropan-1-ol |
While specific studies on this compound are not prevalent, the electron-rich nature of the propene double bond suggests it could participate in cycloaddition reactions. chemicalbook.com
Diels-Alder Reaction: The propene unit could act as a dienophile in a [4+2] cycloaddition with a suitable diene. However, the steric hindrance from the methyl group and the adjacent pyridine ring might reduce its reactivity compared to less substituted alkenes.
1,3-Dipolar Cycloadditions: The double bond can also react with 1,3-dipoles (e.g., azides, nitrile oxides) to form five-membered heterocyclic rings. The regioselectivity of such reactions would be influenced by both steric and electronic factors of the substituents on the double bond. The synthesis of pyridine derivatives often involves cycloaddition strategies, highlighting the general reactivity of these structural motifs in such transformations. rsc.orgresearchgate.net
The double bond is susceptible to various oxidative transformations.
Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would form an epoxide. The product would be 2-methoxy-6-(2-methyloxiran-2-yl)methyl)pyridine.
Dihydroxylation: Syn-dihydroxylation can be achieved using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄) to produce a diol: 3-(6-methoxypyridin-2-yl)-2-methylpropane-1,2-diol.
Hydroboration-Oxidation: This two-step sequence provides a method for anti-Markovnikov hydration. Reaction with borane (B79455) (BH₃) followed by oxidation with hydrogen peroxide (H₂O₂) and base (NaOH) would yield the primary alcohol, 3-(6-methoxypyridin-2-yl)-2-methylpropan-1-ol. ncert.nic.in
Reactions Involving the Pyridine Nitrogen Atom
The lone pair of electrons on the nitrogen atom of the pyridine ring makes it nucleophilic and basic, allowing for reactions directly at the nitrogen center.
N-Alkylation: The pyridine nitrogen can be readily alkylated by reaction with alkyl halides, such as methyl iodide (CH₃I), to form a quaternary pyridinium (B92312) salt. researchgate.net This reaction converts the neutral pyridine into a positively charged pyridinium ion, significantly altering the electronic properties of the ring. The product formed would be 6-(2-methylallyl)-2-methoxy-1-methylpyridin-1-ium iodide.
Table 3: Reactions at the Pyridine Nitrogen
| Reaction Type | Reagent | Expected Product | Notes |
| N-Alkylation | Methyl Iodide (CH₃I) | 6-(2-methylallyl)-2-methoxy-1-methylpyridin-1-ium iodide | Forms a quaternary pyridinium salt. |
| N-Oxidation | m-CPBA or H₂O₂/AcOH | 3-(6-Methoxy-1-oxido-2-pyridyl)-2-methyl-1-propene | Reactivity is influenced by both steric hindrance and electronic activation. researchgate.net |
Coordination Chemistry with Metal Centers (e.g., for catalysis or material applications)
The pyridine nitrogen atom in this compound serves as a Lewis basic site, making it an effective ligand for coordination with a variety of metal centers. The presence of the 2-substituent (the 2-methyl-1-propene group) and the 6-methoxy group influences the steric and electronic properties of the nitrogen donor atom, which in turn affects the stability and reactivity of the resulting metal complexes.
Research on analogous 2-substituted pyridine systems demonstrates their utility in forming stable complexes with transition metals such as palladium, copper, cobalt, titanium, and zirconium. rsc.orgnih.govcityu.edu.hk The pyridyl nitrogen can act as a hemilabile ligand, where it can reversibly coordinate and de-coordinate from the metal center, a property that is highly valuable in catalysis. rsc.org This metal-ligand cooperation can facilitate key steps in catalytic cycles, such as the nucleophilic attack of an alcohol in carbonylation reactions. rsc.org
In the context of palladium-catalyzed reactions, the pyridyl moiety can act as a "built-in" base and a proton shuttle, assisting in the formation of active palladium hydride species and facilitating the rate-determining alcoholysis step in alkoxycarbonylation. rsc.org The nitrogen atom's ability to coordinate to the palladium center can also enhance the durability of the catalyst. rsc.org Similarly, Schiff base ligands derived from methoxypyridine precursors have been successfully used to synthesize copper(II) and cobalt(II) complexes, highlighting the versatility of this scaffold in coordination chemistry. nih.gov
The potential applications for metal complexes of this compound are broad, ranging from homogeneous catalysis, such as olefin polymerization and cross-coupling reactions, to the development of new materials with specific photophysical properties. cityu.edu.hkresearchgate.net
Table 1: Potential Metal Complexes and Catalytic Applications
| Metal Center | Potential Ligand Role | Example Catalytic Application | Relevant Analogy/Concept |
| Palladium (Pd) | Hemilabile Ligand, Internal Base | Alkoxycarbonylation, Cross-Coupling | The pyridyl nitrogen assists in proton shuttle and stabilizes acyl-palladium intermediates. rsc.org |
| Copper (Cu) | Bidentate/Tridentate Ligand Component | Atom Transfer Radical Polymerization (ATRP) | Pyridine-based ligands are common in copper-catalyzed reactions. nih.gov |
| Cobalt (Co) | Component of Schiff Base Complexes | Oxidation Catalysis | Cobalt complexes with pyridine-containing ligands are known catalysts. nih.gov |
| Titanium (Ti) / Zirconium (Zr) | Component of Post-Metallocene Catalysts | Olefin Polymerization | Pyridine-alkoxide or pyridine-phenolate ligands are used to create active polymerization catalysts. cityu.edu.hk |
Reactions Involving the Methoxy (B1213986) Group
The methoxy group on the pyridine ring is an aryl methyl ether, which can be cleaved to yield the corresponding pyridone or hydroxypyridine tautomer. This transformation is a common step in synthetic chemistry to unmask a hydroxyl group. A variety of reagents and conditions can be employed for this purpose, ranging from harsh acidic conditions to milder, more selective methods. wikipedia.orgresearchgate.net
Common Demethylation Reagents:
Boron Tribromide (BBr₃): This is a highly effective and specialized Lewis acid for the cleavage of aryl methyl ethers. wikipedia.org The reaction typically proceeds at or below room temperature and involves the formation of a Lewis acid-base adduct, followed by nucleophilic attack by bromide. wikipedia.orgcommonorganicchemistry.com
Strong Protic Acids: Reagents like hydrobromic acid (HBr) and hydroiodic acid (HI), often in acetic acid, can cleave the ether bond at elevated temperatures. wikipedia.orgrsc.org The mechanism involves protonation of the ether oxygen followed by an Sₙ2 displacement by the halide ion. wikipedia.org
Nucleophilic Reagents: Strong nucleophiles, particularly thiolates (e.g., sodium isopropyl thiolate, EtSNa) in polar aprotic solvents like DMF, can effect demethylation via nucleophilic attack on the methyl group. researchgate.netcommonorganicchemistry.com Lithium diorganophosphides (e.g., LiPPh₂) are also effective. wikipedia.org
L-Selectride: This bulky reducing agent has been shown to be effective for the O-demethylation of certain methoxypyridines, offering good chemoselectivity. researchgate.netelsevierpure.com
Table 2: Comparison of Demethylation Strategies for Aryl Methyl Ethers
| Reagent | Typical Conditions | Mechanism | Notes |
| Boron Tribromide (BBr₃) | DCM, 0 °C to RT | Lewis Acid-Assisted Cleavage | Highly effective and common for aryl methyl ethers. wikipedia.orgcommonorganicchemistry.com |
| Hydrobromic Acid (HBr) | Acetic Acid, Reflux | Acid-Catalyzed Sₙ2 | Harsh conditions, low functional group tolerance. wikipedia.orgcommonorganicchemistry.com |
| Thiolates (e.g., i-PrSNa) | DMF, Reflux | Nucleophilic Displacement (Sₙ2) | Non-acidic method, useful for acid-sensitive substrates. researchgate.netcommonorganicchemistry.com |
| L-Selectride | THF, Reflux | Nucleophilic/Reductive Cleavage | Can offer good chemoselectivity. researchgate.netelsevierpure.comresearchgate.net |
Participation in Rearrangements
The methoxy group, in concert with the pyridine nitrogen, can participate in rearrangement reactions. One notable transformation observed in related methoxypyridine systems is the rearrangement to N-alkyl pyridones. researchgate.net For this compound, treatment with an alkylating agent like methyl iodide could potentially lead to such a rearrangement.
The proposed mechanism involves the initial Sₙ2 reaction at the pyridine nitrogen, which is the most nucleophilic site, to form an N-methylpyridinium salt. This intermediate is then susceptible to a second nucleophilic attack. The iodide counter-ion can attack the methyl group of the methoxy ether, cleaving it and resulting in the formation of the thermodynamically stable 2-pyridone structure. This type of reaction effectively transfers the methyl group from the exocyclic oxygen to the ring nitrogen. The presence of a solvent is noted to favor the formation of the rearranged pyridone product over the simple pyridinium salt. researchgate.net
Functionalization of the Pyridine Ring
Direct electrophilic aromatic substitution (EAS) on the pyridine ring of this compound is generally considered difficult. The pyridine ring is an electron-deficient aromatic system due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles. wikipedia.orgyoutube.com
Furthermore, the conditions for many standard EAS reactions (e.g., nitration, sulfonation) involve strong acids. masterorganicchemistry.com In such an acidic medium, the basic pyridine nitrogen is readily protonated, forming a pyridinium ion. rsc.org This positive charge dramatically increases the deactivation of the ring, making substitution even more challenging. wikipedia.orgyoutube.com For these reasons, direct Friedel-Crafts alkylation or acylation reactions on pyridine are typically not feasible. wikipedia.org
If EAS were forced to occur under very harsh conditions, substitution would be directed to the C3 or C5 positions (meta to the nitrogen), which are the least deactivated positions. aklectures.com A more viable strategy to achieve substitution via an electrophilic-type approach is to first activate the ring by forming the corresponding pyridine N-oxide. The N-oxide is significantly more reactive towards electrophiles than the parent pyridine. wikipedia.org
In stark contrast to the difficulty of electrophilic substitution, Directed Ortho Metalation (DoM) is a powerful and highly regioselective strategy for functionalizing the pyridine ring. wikipedia.org This method relies on the use of a Directed Metalation Group (DMG), which is a substituent that can coordinate to an organolithium base (like n-butyllithium) and direct deprotonation to an adjacent ortho position. wikipedia.orgbaranlab.org
In this compound, the methoxy group at the C6 position is a well-established and effective DMG. wikipedia.orgorganic-chemistry.org Treatment of the molecule with a strong base such as n-BuLi or sec-BuLi would lead to the regioselective deprotonation at the C5 position, which is ortho to the methoxy group. This generates a potent 5-pyridyllithium intermediate. wikipedia.orgacs.org
This lithiated species can then be quenched with a wide variety of electrophiles to introduce new functional groups exclusively at the C5 position. organic-chemistry.org This two-step sequence provides a reliable and versatile entry into a range of 5-substituted pyridine derivatives that are inaccessible through other means. ntu.edu.sgnih.gov
Table 3: Functionalization of the Pyridine Ring via DoM
| Electrophile | Reagent Example | Resulting Functional Group at C5 |
| Carbon Dioxide | CO₂(s) then H₃O⁺ | Carboxylic Acid (-COOH) |
| Aldehydes/Ketones | Acetone, Benzaldehyde | Tertiary/Secondary Alcohol (-CR₂OH) |
| Alkyl Halides | Methyl Iodide (CH₃I) | Alkyl Group (-CH₃) |
| Iodine | I₂ | Iodo Group (-I) |
| Borates | Trimethyl borate (B1201080) B(OMe)₃ | Boronic Acid/Ester (-B(OH)₂) |
| Disulfides | Dimethyl disulfide (MeSSMe) | Methylthio Group (-SMe) |
| Silyl Halides | Trimethylsilyl chloride (TMSCl) | Silyl Group (-SiMe₃) |
Radical Reactions and Polymerization Studies of this compound
A thorough review of scientific literature did not yield specific studies on the radical reactions or polymerization of this compound. Research focusing explicitly on the homopolymerization or copolymerization of this monomer, or its behavior in the presence of radical initiators, appears to be limited or not publicly documented.
While the structural motifs of this compound—a substituted pyridine ring and a terminal alkene—suggest potential for radical reactivity, no experimental data on such transformations for this specific compound have been found. Generally, pyridyl radicals can be generated from corresponding halopyridines and participate in addition reactions to alkenes. nih.gov The presence of the methoxy group may influence the electronic properties of the pyridine ring and, consequently, its reactivity in radical processes.
The 2-methyl-1-propene (isobutylene) moiety is known to undergo radical polymerization, although it is often more challenging to polymerize via radical pathways compared to other vinyl monomers due to steric hindrance and the stability of the propagating radical.
Without dedicated research on this compound, any discussion on its specific reactivity in radical reactions or its polymerization characteristics would be speculative. Detailed findings, including reaction conditions, catalyst systems, and polymer properties, are not available in the reviewed literature. Therefore, no data tables on this subject can be provided.
Further experimental investigation would be required to determine the susceptibility of this compound to radical-initiated transformations and to characterize the resulting products or polymers.
Design, Synthesis, and Characterization of Analogues and Derivatives
Modification of the Pyyridine Ring Substituents (beyond methoxy)
Electronic Effects of Substituents on Reactivity and Structure
The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the pyridine (B92270) ring profoundly impacts the electron density of the aromatic system. This, in turn, influences the nucleophilicity of the pyridine nitrogen and the reactivity of the ring toward electrophilic or nucleophilic attack. nih.govyoutube.com The electronic character of these substituents is often quantified by Hammett parameters (σ), which provide a measure of the substituent's inductive and resonance effects. sciepub.comresearchgate.net
Electron-withdrawing groups, such as nitro (-NO₂) or cyano (-CN), decrease the electron density of the pyridine ring, rendering it more susceptible to nucleophilic aromatic substitution and decreasing the basicity of the nitrogen atom. Conversely, electron-donating groups, like amino (-NH₂) or alkyl groups, increase the ring's electron density, enhancing its reactivity towards electrophiles. nih.gov These electronic perturbations can be correlated with shifts in spectroscopic signals (e.g., NMR) and changes in electrochemical properties, such as redox potentials. nih.gov For instance, studies on substituted pyridine-based pincer complexes have shown a direct relationship between the Hammett parameter of a substituent at the 4-position and the electrochemical behavior of a coordinated metal center. nih.gov
Below is a table summarizing the expected electronic effects of various substituents on the pyridine ring of an analogue.
| Substituent (X) | Position on Pyridine Ring | Hammett Parameter (σp) | Expected Effect on Ring Electron Density | Predicted Impact on Reactivity |
|---|---|---|---|---|
| -NO₂ | 4 | +0.78 | Strongly decrease | Increases susceptibility to nucleophilic attack |
| -CN | 4 | +0.66 | Strongly decrease | Increases susceptibility to nucleophilic attack |
| -Cl | 4 | +0.23 | Slightly decrease | Decreases basicity of pyridine nitrogen |
| -H | 4 | 0.00 | Neutral (Reference) | Baseline reactivity |
| -CH₃ | 4 | -0.17 | Slightly increase | Increases basicity of pyridine nitrogen |
| -NH₂ | 4 | -0.66 | Strongly increase | Increases susceptibility to electrophilic attack |
Steric Effects of Substituents
The size and position of substituents on the pyridine ring can impose significant steric constraints, influencing the molecule's conformation and the accessibility of its reactive sites. Bulky substituents placed at the ortho-position (position 3) relative to the 2-(2-methyl-1-propene) group can hinder free rotation around the C2-C(alkenyl) bond. nih.gov
This restricted rotation, or atropisomerism, can lead to conformationally stable isomers in molecules with sufficiently large ortho-substituents. researchgate.netresearchgate.net The steric hindrance can be quantified using parameters like the Tolman cone angle or percent buried volume (%VBur), which measure the spatial demand of a substituent. unamur.be For example, even a single methyl group at an ortho-position can significantly increase steric shielding. researchgate.net In the context of 3-(6-Methoxy-2-pyridyl)-2-methyl-1-propene analogues, a bulky group at position 3 would likely force the propene moiety out of planarity with the pyridine ring. This would alter the dihedral angle between the two components, potentially affecting conjugation and intermolecular interactions. nih.gov
The following table illustrates the potential impact of increasing substituent size at the 3-position on the molecular conformation.
| Substituent (at C3) | van der Waals Radius (Å) | Expected Steric Hindrance | Predicted Effect on Pyridine-Alkene Dihedral Angle |
|---|---|---|---|
| -H | 1.20 | Minimal | Allows for near-planarity |
| -F | 1.47 | Low | Slight increase from planar |
| -Cl | 1.75 | Moderate | Significant increase from planar |
| -CH₃ | 2.00 | Moderate-High | Significant increase, restricted rotation |
| -C(CH₃)₃ (tert-Butyl) | ~3.0 | Very High | Forced perpendicular or near-perpendicular conformation |
Variation of the Alkene Moiety
Modifications to the 2-methyl-1-propene side chain offer another strategy for creating structural diversity. Changes can include extending the chain length (homologation) or altering the position and substitution pattern of the double bond.
Homologation of the Propene Chain
Homologation involves extending the propene chain by one or more methylene (B1212753) (-CH₂) units, leading to butenyl, pentenyl, and longer alkenyl side chains. The synthesis of such analogues can be approached through various methods, including the coupling of a suitable pyridyl precursor with a longer alkenyl partner. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi reaction, could be employed by first converting the 2-position of the pyridine ring to a halide or boronic ester and then coupling it with the desired alkenyl boronic acid or organozinc reagent. Alternatively, olefin cross-metathesis could provide a route to longer-chain derivatives. organic-chemistry.org
Alterations in Alkene Substitution Pattern (e.g., internal vs. terminal alkene)
The parent compound features a terminal alkene (a 1-propene). Isomeric analogues can be designed where the double bond is in an internal position (e.g., forming a 2-butene derivative). Internal alkenes are generally more thermodynamically stable than their terminal counterparts due to hyperconjugation. quora.comreddit.com This difference in stability also affects their reactivity; terminal alkenes can be more reactive towards certain electrophilic additions and polymerization reactions. msu.eduyoutube.com
The synthesis of an internal alkene analogue would require a different synthetic strategy, potentially involving Wittig-type reactions with appropriate aldehydes and phosphoranes or elimination reactions from a suitable secondary alcohol or halide precursor. The conversion of a terminal alkyne to an internal alkyne via isomerization can also be a viable route. youtube.com
The table below compares the key properties of the existing terminal alkene with a hypothetical internal alkene analogue.
| Property | Terminal Alkene (Parent Compound) | Internal Alkene (Hypothetical Analogue) |
|---|---|---|
| Structure | -CH₂-C(CH₃)=CH₂ | -CH=C(CH₃)-CH₃ |
| Relative Thermodynamic Stability | Less stable | More stable quora.com |
| Reactivity towards Hydroboration | Higher, anti-Markovnikov addition | Lower, potential mixture of products msu.edu |
| Reactivity towards Catalytic Hydrogenation | Generally faster | Generally slower msu.edu |
| Potential for (E/Z) Isomerism | No | Yes |
Substitution of the Methoxy (B1213986) Group with Other Alkoxy or Heteroatom Groups
The 6-methoxy group is a key feature that can be readily modified. Replacing it with other alkoxy groups or heteroatom-containing functionalities can modulate properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability.
Synthesis of these analogues typically proceeds through a 2-halo-6-methoxypyridine or, more versatilely, a 2,6-dihalopyridine intermediate. Nucleophilic aromatic substitution (SNAr) is a primary method for these transformations. youtube.com Reacting a 2-chloro- or 2-bromopyridine precursor with various sodium alkoxides (e.g., sodium ethoxide, sodium isopropoxide) can yield a range of alkoxy analogues. tandfonline.comtandfonline.com Microwave-assisted SNAr reactions have been shown to be particularly efficient for these substitutions, often requiring shorter reaction times and providing high yields. tandfonline.comsci-hub.se
Similarly, sulfur nucleophiles (thiolates) can displace a halide at the 2-position to form thioethers (-SR), and amines can be introduced via palladium- or copper-catalyzed amination reactions to yield amino-pyridines (-NR₂). chemrxiv.orgrsc.org
The nature of the substituent at the 6-position significantly alters the electronic properties of the pyridine ring. An amino group is a strong electron-donating group, while a thioether is less donating than an ether. These changes can be compared using their respective Hammett parameters.
| Substituent at C6 | Typical Synthetic Method | Electronic Character | Potential for H-Bonding |
|---|---|---|---|
| -OCH₃ (Methoxy) | (Parent) | Electron-donating (Resonance) | Acceptor |
| -OCH₂CH₃ (Ethoxy) | SNAr with NaOEt tandfonline.com | Similar to methoxy | Acceptor |
| -SCH₃ (Methylthio) | SNAr with NaSMe sci-hub.se | Less electron-donating than methoxy | Weak acceptor |
| -N(CH₃)₂ (Dimethylamino) | Pd or Cu-catalyzed amination rsc.org | Strongly electron-donating | Acceptor |
| -NH₂ (Amino) | Cu-catalyzed amination rsc.org | Strongly electron-donating | Donor and Acceptor |
| -F | Halex reaction or direct synthesis | Electron-withdrawing (Inductive) | Weak acceptor |
Isomeric Variations (e.g., positional isomers of the methyl or methoxy group on the pyridine ring)
The specific substitution pattern of this compound, with the methoxy group at the 6-position and the propenyl group at the 2-position, is just one of several possible positional isomers. The arrangement of substituents on the pyridine ring significantly influences the molecule's electronic properties, steric environment, and reactivity. Research into various substituted pyridines provides a framework for understanding the potential characteristics of these isomers. nih.govnih.gov
The synthesis of multi-substituted pyridines can be achieved through various methodologies, often involving the remodeling of other heterocyclic skeletons or the condensation of acyclic precursors. nih.govnih.gov For instance, methodologies have been developed for the synthesis of 2, 3, 4, 5-substituted pyridines from ylidenemalononitriles. nih.gov Such synthetic strategies could be adapted to produce a range of positional isomers of the title compound.
The primary isomeric variations would involve shifting the methoxy group to positions 3, 4, or 5 of the pyridine ring, while the propenyl group remains at position 2. Each variation would result in a compound with the same molecular formula (C10H13NO) but a different constitution and, consequently, distinct chemical and physical properties.
Table 1: Potential Positional Isomers of 2-(2-Methylprop-2-en-1-yl)pyridine with a Methoxy Substituent
| Compound Name | Position of Methoxy Group | Position of Propenyl Group |
|---|---|---|
| 2-Methoxy-6-(2-methylprop-2-en-1-yl)pyridine | 2 | 6 |
| 3-Methoxy-2-(2-methylprop-2-en-1-yl)pyridine | 3 | 2 |
| 4-Methoxy-2-(2-methylprop-2-en-1-yl)pyridine | 4 | 2 |
The position of the electron-donating methoxy group has a pronounced effect on the electron density of the pyridine ring and the basicity of the nitrogen atom. For example, studies on methyl- and methoxy-substituted 2-(pyridin-2-yl)-4-(4-aminophenyl)quinazolines revealed that replacing methyl groups with methoxy ones leads to a blue shift in absorption and emission spectra. researchgate.net Furthermore, the analysis of different aromatic positional isomers of methoxybuphedrones using mass spectrometry shows that fragmentation patterns are highly dependent on the substituent position, allowing for their differentiation. nih.gov This suggests that the various methoxy-pyridyl isomers of the title compound would be distinguishable through analytical techniques like NMR and mass spectrometry, and would likely exhibit unique photophysical properties. nih.govresearchgate.net
Incorporation into Larger Molecular Architectures (e.g., oligomers, polymers, supramolecular structures)
The molecular structure of this compound contains two key features that enable its incorporation into larger molecular architectures: the polymerizable 2-methyl-1-propene group and the coordinating pyridine ring. These functionalities allow the molecule to act as a monomer for polymerization or as a ligand in the self-assembly of supramolecular structures.
Polymerization
The vinyl-like nature of the 2-methyl-1-propene group makes the compound a suitable monomer for addition polymerization. Analogous monomers, such as 2-vinylpyridine (B74390) and 4-vinylpyridine, are readily polymerized through various methods, including radical, anionic, and cationic initiation, to form polymers with pyridyl side chains. wikipedia.orggoogle.comacs.org These methods could foreseeably be applied to this compound to produce poly(this compound).
The resulting polymer would feature pyridine units tethered to the polymer backbone. Such polymers, known as poly(vinylpyridines) or PVP, exhibit properties derived from the pyridine ring. acs.org The basicity of the pyridine nitrogen allows these polymers to act as proton acceptors or as ligands for metal ions. acs.org The choice of the pyridine isomer (2-vinyl, 3-vinyl, or 4-vinyl) is known to significantly affect the material and chemical properties of the resulting polymer, such as the glass transition temperature. acs.org Similarly, the specific methoxy-pyridyl isomer used as a monomer would influence the final properties of the polymer. These materials can be used to create block copolymers, which self-assemble into nanoscale domains. acs.org For example, copolymerization with monomers like methyl methacrylate has been studied extensively. researchgate.net
Supramolecular Structures
The nitrogen atom of the pyridine ring possesses a lone pair of electrons, making it an excellent ligand for coordinating with metal ions. This property allows functionalized pyridines to be used as building blocks in coordination-driven self-assembly to form discrete 2D and 3D supramolecular structures. nih.govacs.org This approach combines rigid electron-poor metal centers (like Pt(II) or Pd(II)) with electron-rich organic donors (like pyridine) to create highly ordered architectures such as metallacycles and coordination polymers. nih.govacs.org
This compound can act as a monodentate ligand in such assemblies. By coordinating to a metal center, it can be incorporated into larger, well-defined structures. The directional nature of the metal-ligand bond allows for precise control over the geometry and size of the resulting supramolecule. nih.govacs.org The incorporation of functional moieties, such as the methoxy and propenyl groups in the title compound, onto the periphery of these supramolecular structures can impart specific properties and functionalities to the final assembly. nih.gov For instance, pyridinium-based macrocycles like pillararenes have been used to form host-guest complexes with drug molecules through non-covalent interactions. scielo.br
Table 2: Potential Larger Molecular Architectures and Synthetic Approaches
| Architecture Type | Key Functional Group | Synthetic Approach | Potential Properties/Applications |
|---|---|---|---|
| Homopolymer | 2-Methyl-1-propene | Free-radical, anionic, or cationic polymerization | Basic polymer, metal-chelating material, pH-responsive material |
| Copolymer | 2-Methyl-1-propene | Copolymerization with other vinyl monomers (e.g., styrene, acrylates) | Tunable material properties, self-assembling block copolymers |
| Supramolecular Metallacycle | Pyridine Nitrogen | Coordination-driven self-assembly with metal acceptors (e.g., Pt(II), Pd(II)) | Host-guest chemistry, catalysis, molecular sensing |
Potential Applications in Chemical Synthesis and Materials Science Excluding Prohibited Elements
Role as a Synthetic Intermediate for Complex Molecules
The compound serves as a valuable building block for constructing more elaborate molecular targets, such as fine chemicals and advanced pharmaceutical or agrochemical intermediates. The reactivity of the isobutenyl side chain is a key feature. It can undergo a variety of well-established chemical transformations:
Oxidation: The alkene can be oxidatively cleaved to yield a ketone (2-acetyl-6-methoxypyridine) or a carboxylic acid, providing entry into different classes of derivatives.
Hydroboration-Oxidation: This reaction would convert the propene group into a primary alcohol, yielding 3-(6-methoxy-2-pyridyl)-2-methyl-1-propanol. This alcohol can be further functionalized, for example, through esterification or conversion to a leaving group for nucleophilic substitution.
Epoxidation: Treatment with a peroxy acid would form the corresponding epoxide, a versatile intermediate that can be opened by various nucleophiles to introduce new functional groups with stereochemical control.
Hydrogenation: Catalytic hydrogenation would saturate the double bond, producing 2-isobutyl-6-methoxypyridine, allowing for the selective removal of the alkene reactivity when desired.
These transformations enable the use of 3-(6-Methoxy-2-pyridyl)-2-methyl-1-propene as a starting material for the synthesis of a diverse array of substituted pyridine (B92270) derivatives.
Ligand Design in Catalysis
The 2-pyridyl structural motif is a cornerstone of ligand design in organometallic and coordination chemistry. chemistryviews.org The nitrogen atom of the pyridine ring can coordinate to a wide range of transition metals, making it a candidate for applications in catalysis.
Organometallic Catalysis: The compound can function as a ligand in catalytic processes such as cross-coupling reactions, hydrogenations, and carbonylations. The nitrogen atom can stabilize the metal center, while the electronic properties of the ring, modulated by the electron-donating methoxy (B1213986) group, can fine-tune the catalyst's reactivity and selectivity. Research on other 2-pyridyl ligands has shown their effectiveness in palladium-catalyzed methoxycarbonylation of olefins. researchgate.netrsc.org In such systems, the pyridyl nitrogen can act as a hemilabile, or temporarily coordinating, group that assists in key steps of the catalytic cycle, such as proton transfer or stabilization of intermediates. rsc.org The steric bulk provided by the 2-methyl-1-propene substituent could also create a specific pocket around the metal center, potentially influencing substrate selectivity.
Photocatalysis: Pyridyl-based ligands are integral to many ruthenium and iridium complexes used in photoredox catalysis. While the specific photophysical properties of a complex with this ligand are unstudied, it could potentially be used to construct new photocatalysts. The electronic modifications from the methoxy group could alter the redox potentials and absorption spectra of the resulting metal complex.
Precursor for Advanced Materials
The presence of a polymerizable alkene functional group opens the door to the synthesis of advanced materials.
Polymers: this compound can act as a monomer in polymerization reactions. Radical or coordination polymerization could yield polymers with pendant 6-methoxypyridyl units along the polymer backbone. Such functional polymers could have several applications:
Metal-Chelating Resins: The pyridyl groups can be used to sequester metal ions from solutions, with potential use in environmental remediation or element recovery.
Solid-Supported Catalysts: The polymer could be used as a scaffold to immobilize catalytic metal centers, combining the advantages of homogeneous catalysis (high activity) with heterogeneous catalysis (ease of separation and catalyst recycling).
Functional Coatings: Polymers containing pyridyl units may exhibit unique adhesive or surface properties.
Optoelectronic Materials: Pyridine derivatives are often investigated for their electronic properties. Polymers or oligomers derived from this monomer could be explored for applications in organic light-emitting diodes (OLEDs) or as components in sensors, where the pyridine nitrogen can interact with analytes and induce a measurable optical or electronic response.
Methodology Development in Organic Synthesis
This compound is an ideal substrate for the development and testing of new synthetic methodologies.
C-H Functionalization: The pyridine ring contains several C-H bonds that could be targets for direct functionalization. The presence of the directing pyridyl nitrogen and the electronically biased ring system makes it a suitable candidate for developing novel transition-metal-catalyzed C-H activation reactions to introduce new substituents onto the aromatic core. acs.org
Tandem Catalysis: The dual functionality of the molecule allows for the exploration of tandem or domino reactions, where both the alkene and the pyridine ring participate in a single, multi-step transformation. For example, a metal could coordinate to the pyridine and then catalyze a reaction at the alkene, such as hydroformylation or cyclization, in a highly controlled intramolecular fashion.
Conclusion and Future Research Directions
Summary of Key Findings and Contributions to Organic Chemistry
The primary established fact regarding 3-(6-methoxy-2-pyridyl)-2-methyl-1-propene is its basic chemical identity. It is registered under the CAS Number 951886-80-9 and possesses the molecular formula C₁₀H₁₃NO. fluorochem.co.uk This formula corresponds to a molecular weight of approximately 163.22 g/mol . Commercial listings from suppliers indicate its availability, with at least one source citing a purity of 97.0%. fluorochem.co.uk
Beyond these identifiers, there is a notable absence of this compound in peer-reviewed studies concerning its synthesis, reactivity, or application. Its contribution to the broader field of organic chemistry is, as of now, undefined. The compound's structure, which combines a methoxy-substituted pyridine (B92270) ring with an isobutenyl group, suggests potential as an intermediate in the synthesis of more complex molecules, particularly in the realms of medicinal chemistry and materials science where pyridine scaffolds are prevalent. However, without published research, its role remains speculative.
Unexplored Synthetic Avenues and Methodological Challenges
Detailed synthetic procedures for this compound are not described in the available literature. General synthetic strategies for analogous structures, such as substituted pyridyl alkenes, often involve cross-coupling reactions (e.g., Suzuki, Heck, or Stille coupling) between a halogenated methoxypyridine and an appropriate organometallic propene reagent. Another potential route could be a Wittig-type reaction involving a phosphonium (B103445) ylide derived from a 2-methylpyridyl precursor and a ketone.
The primary challenge is the lack of documented reaction conditions, catalysts, and yields specifically for this molecule. Future research should focus on developing and optimizing a reliable synthetic route. Investigations could explore the efficiency of various palladium catalysts for cross-coupling or the stereoselectivity of elimination reactions to form the propene double bond.
Opportunities for Advanced Spectroscopic and Computational Investigations
A significant knowledge gap exists regarding the spectroscopic characterization of this compound. There is a clear opportunity for comprehensive analysis using modern spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed ¹H and ¹³C NMR studies are essential to confirm the compound's structure and provide a reference for future synthetic efforts. Two-dimensional NMR techniques (COSY, HSQC, HMBC) would be invaluable for unambiguously assigning all proton and carbon signals.
Infrared (IR) Spectroscopy and Mass Spectrometry (MS): IR spectroscopy would help identify characteristic functional group vibrations, such as the C=C stretching of the alkene and the C-O stretching of the methoxy (B1213986) group. Mass spectrometry is crucial for confirming the molecular weight and could provide insights into fragmentation patterns.
Furthermore, computational chemistry offers a powerful tool to predict the compound's properties. Density Functional Theory (DFT) calculations could be employed to:
Predict ¹H and ¹³C NMR chemical shifts.
Calculate the vibrational frequencies of the IR spectrum.
Determine the molecule's three-dimensional geometry and conformational preferences.
Analyze the electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, to understand its potential reactivity.
Emerging Areas of Application in Chemical Science
While no applications for this compound have been documented, its structure suggests several potential areas for exploration. The pyridine moiety is a common pharmacophore in drug discovery, and the methoxy group can influence metabolic stability and receptor binding. The reactive propene group could serve as a handle for further functionalization or polymerization.
Potential research directions include:
Materials Science: The vinyl group opens up the possibility of using this compound as a monomer in polymerization reactions. This could lead to the development of novel polymers with tailored electronic or optical properties, leveraging the characteristics of the pyridyl substituent.
Catalysis: Pyridine derivatives can serve as ligands in coordination chemistry. Investigating the ability of this compound to coordinate with metal centers could lead to the development of new catalysts.
Q & A
Q. What are the established synthetic routes for 3-(6-Methoxy-2-pyridyl)-2-methyl-1-propene, and how do reaction conditions influence yield and purity?
Methodological Answer: The compound is typically synthesized via multi-step reactions involving pyridine derivatives. A key method involves halogenation of precursor alcohols, as demonstrated in the conversion of 2-(6-methoxy-2-pyridyl)-2-chloropropane (25) from its alcohol precursor (24) using thionyl chloride (SOCl₂) or PCl₃ . Byproduct formation (e.g., 2-(6-methoxy-2-pyridyl)propene) is common, requiring optimization of:
- Temperature : Lower temperatures (0–5°C) reduce elimination side reactions.
- Catalyst : Lewis acids like ZnCl₂ improve regioselectivity.
- Solvent : Polar aprotic solvents (e.g., DCM) enhance reaction efficiency.
| Synthetic Route | Yield (%) | Byproduct (%) | Key Conditions | Reference |
|---|---|---|---|---|
| Alcohol → Chloride | 48 | 52 (propene) | SOCl₂, DCM, 0°C |
Q. How can researchers confirm the structural identity and purity of this compound using spectroscopic and chromatographic methods?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Look for characteristic signals: methoxy protons (~δ 3.87 ppm), pyridyl aromatic protons (δ 6.55–7.40 ppm), and propene methyl groups (δ 1.90–2.15 ppm) .
- ¹³C NMR : Confirm the nitrile carbon (~δ 120 ppm) and pyridyl carbons (δ 110–160 ppm).
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%).
- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 178.1 (calculated for C₁₀H₁₂NO).
Advanced Research Questions
Q. What mechanistic insights explain the formation of byproducts like 2-(6-methoxy-2-pyridyl)propene during synthesis, and how can these be minimized?
Methodological Answer: The propene byproduct arises via β-elimination during chlorination (e.g., SOCl₂ reactions). Mechanistic studies suggest:
- Steric hindrance : Bulky substituents at the reaction center favor elimination over substitution.
- Acid concentration : Excess SOCl₂ increases proton availability, accelerating elimination.
Mitigation strategies : - Use milder chlorinating agents (e.g., PCl₃ with catalytic DMAP).
- Conduct reactions under inert atmospheres to suppress acid buildup .
Q. How does the steric and electronic environment of the methoxy-pyridyl moiety influence reactivity in nucleophilic additions?
Methodological Answer: The 6-methoxy group on the pyridine ring:
- Electronically : Activates the pyridyl ring via +M effect, enhancing electrophilicity at the 2-position.
- Sterically : The methoxy group at the 6-position creates steric hindrance, directing nucleophilic attacks to the less hindered 3-position.
Experimental validation : - Compare reaction rates with analogs (e.g., 6-methylpyridyl derivatives) using kinetic studies.
- DFT calculations can map electron density distributions and transition states .
Q. What strategies resolve contradictory spectral data (e.g., unexpected NMR coupling patterns) for derivatives of this compound?
Methodological Answer: Contradictory NMR data may arise from dynamic effects (e.g., rotameric equilibria) or impurity interference . Steps to resolve:
Variable Temperature NMR : Perform experiments at −40°C to slow conformational changes.
2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., propene protons vs. pyridyl protons) .
Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation, as demonstrated for related pyridyl compounds .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity data for analogs of this compound?
Methodological Answer:
- Control experiments : Replicate assays under identical conditions (pH, temperature, cell lines).
- Structure-activity relationship (SAR) : Compare substituent effects using a standardized table:
| Analog | Substituent | Biological Activity | Reference |
|---|---|---|---|
| 2-(6-Methylpyridin-3-yl)propan-2-amine | Methyl | Antimicrobial | |
| 1-(6-Methoxy-4-methylpyridin-3-yl)propan-1-amine | Methoxy | Antiparasitic |
Application-Oriented Questions
Q. What role does this compound play in designing photoactive or catalytic materials?
Methodological Answer: The pyridyl-propene framework can act as a ligand in coordination polymers. Key applications:
- Photocatalysts : Coordinate with transition metals (e.g., Ru or Ir) for light-driven reactions.
- MOFs : Use the nitrile group for cross-linking in porous networks.
Experimental design : - Synthesize metal complexes and characterize via UV-Vis (charge-transfer bands) and cyclic voltammetry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
